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Compound of Interest

Compound Name: 2-Chloro-7-nitroquinazoline

Cat. No.: B11760803

Get Quote

Technical Guide: 2-Chloro-7-nitroquinazoline
Scaffold Analysis, Synthesis, and Reactivity Profile
Executive Summary & Chemical Identity
2-Chloro-7-nitroquinazoline is a specialized heterocyclic building block belonging to the

quinazoline class.[1][2][3] Unlike its more common isomer, 4-chloro-7-nitroquinazoline, the 2-

chloro variant presents a unique electrophilic profile at the C2 position, while the C4 position

remains unsubstituted (bearing a hydrogen atom).[1] This scaffold is critical in Structure-Activity

Relationship (SAR) studies where the C4-substituent is removed to probe steric tolerance or

electronic effects in kinase inhibitor binding pockets.[1]
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Property Value Notes

Chemical Name 2-Chloro-7-nitroquinazoline Systematic IUPAC

CAS Number 2203445-31-0 Specific to the 2-Cl, 4-H isomer

Related CAS
19815-17-9 (4-Cl isomer);

129112-65-8 (2,4-diCl)
Critical Distinction

Molecular Formula C₈H₄ClN₃O₂

Molecular Weight 209.59 g/mol

Physical State Pale yellow to tan solid Typical for nitro-quinazolines

Solubility DMSO, DMF, CH₂Cl₂
Poor solubility in

water/alcohols

Melting Point 185–190 °C (Predicted) Depends on purity/polymorph

Structural Significance & Reactivity[1]
The quinazoline ring is a privileged scaffold in medicinal chemistry, particularly in the design of

ATP-competitive kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The 7-nitro group serves as a

crucial electronic modulator:

Electron Withdrawal: The strong -I and -M effects of the nitro group at C7 significantly

decrease electron density in the pyrimidine ring.[1]

C2 Activation: This electron deficiency activates the C2-chlorine bond towards Nucleophilic

Aromatic Substitution (SₙAr), although the C2 position is generally less reactive than the C4

position in quinazolines.

Synthetic Handle: The nitro group is a masked amine (via reduction), allowing for late-stage

functionalization at the 7-position (e.g., for solubilizing groups).[1]

Reactivity Logic: C2 vs. C4
In 2,4-dichloroquinazolines, the C4 position is kinetically favored for nucleophilic attack due to

the higher electrophilicity at C4 (closer to the ring nitrogen protonation site and less sterically
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hindered by the benzene fusion).[1] In 2-chloro-7-nitroquinazoline, the absence of a leaving

group at C4 directs nucleophiles exclusively to C2, provided the reaction conditions are

controlled to prevent ring opening.[1]

Synthetic Pathways
The synthesis of 2-chloro-7-nitroquinazoline requires bypassing the thermodynamic

preference for 4-oxo (quinazolinone) formation or the kinetic preference for 4-chloro

substitution.[1]

Route A: Dehalogenation of 2,4-Dichloro-7-
nitroquinazoline (Primary Route)
This method is preferred for generating the 2-chloro-4-hydro species.[1] It involves the selective

removal of the more reactive C4-chlorine atom.[1]

Precursor: 2,4-Dichloro-7-nitroquinazoline (CAS 129112-65-8).[1]

Reagent: Zinc dust / Ammonium Chloride or catalytic hydrogenation (carefully controlled).[1]

Mechanism: Regioselective reduction.[1] The C4-Cl bond is weaker and more susceptible to

oxidative addition/reduction cycles than the C2-Cl bond.[1]

Route B: Cyclization of 2-Amino-4-nitrobenzaldehyde
A de novo synthesis that constructs the pyrimidine ring with the C4-H already in place.[1]

Condensation: 2-Amino-4-nitrobenzaldehyde reacts with urea to form 7-nitro-2-

hydroxyquinazoline (tautomer of 7-nitroquinazolin-2(1H)-one).[1]

Chlorination: Treatment with Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)

converts the C2-hydroxyl to the C2-chloride.[1]

Note: This route avoids the formation of the 4-chloro byproduct entirely.[1]
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Pathway Legend

2-Amino-4-nitrobenzoic Acid 2,4-Dihydroxy-7-nitroquinazoline

Urea, Fusion
(Cyclization) 2,4-Dichloro-7-nitroquinazoline

(CAS 129112-65-8)

POCl3, reflux
(Chlorination)

2-Chloro-7-nitroquinazoline
(CAS 2203445-31-0)

Zn, NH4Cl
(Selective C4-Dechlorination)

2-Amino-4-nitrobenzaldehyde 7-Nitro-2-hydroxyquinazolineUrea, Acid Cat.

POCl3
(C2-Chlorination)

Red Arrow = Critical Regioselective Step

Click to download full resolution via product page

Figure 1: Synthetic pathways to 2-Chloro-7-nitroquinazoline, highlighting the regioselective

reduction of the 2,4-dichloro precursor.

Experimental Protocol: Nucleophilic Substitution
(SₙAr)
This protocol describes the validation of the C2-chloride reactivity using a model amine (e.g.,

aniline or morpholine).[1]

Objective: Functionalization of C2 to generate 2-amino-7-nitroquinazoline derivatives.

Materials
Substrate: 2-Chloro-7-nitroquinazoline (1.0 eq)

Nucleophile: Morpholine (1.2 eq)[1]

Base: Diisopropylethylamine (DIPEA) (2.0 eq)[1]

Solvent: Anhydrous THF or 1,4-Dioxane

Temperature: 60 °C (C2 is less reactive than C4; heat is often required).[1]
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Dissolution: In a dry round-bottom flask under N₂ atmosphere, dissolve 2-Chloro-7-
nitroquinazoline (209 mg, 1.0 mmol) in anhydrous THF (5 mL). The solution should be clear

yellow.[1]

Addition: Add DIPEA (348 µL, 2.0 mmol) followed by the slow addition of Morpholine (104 µL,

1.2 mmol).

Reaction: Heat the mixture to 60 °C. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-

MS.

Observation: The starting material (Rf ~0.[1]6) should disappear, and a new, more polar

spot (Rf ~0.3) should appear.[1][3][4]

Workup: Upon completion (typically 2–4 hours), cool to room temperature.

Precipitation: Pour the reaction mixture into ice-cold water (20 mL). The product often

precipitates as a yellow/orange solid.[1]

Extraction: If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry

over Na₂SO₄, and concentrate.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-

5% MeOH in DCM).

Reactivity Visualization
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Click to download full resolution via product page

Figure 2: Mechanism of SₙAr reaction at the C2 position. The nitro group at C7 stabilizes the

Meisenheimer complex resonance.[1]

Safety & Handling (MSDS Summary)
As a nitro-aromatic and halogenated heterocycle, 2-Chloro-7-nitroquinazoline requires strict

safety adherence.[1]

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive

(hydrolysis of C-Cl bond to C-OH).[1]

Stability: Stable under standard laboratory conditions but degrades upon prolonged

exposure to light and moisture.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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